(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic compound characterized by its complex structure, which includes an amino acid derivative and a hydrochloride salt. The compound features a chiral center at the 3-position, indicating that it has stereoisomers. Its molecular formula is C₁₃H₁₉ClN₂O₂, and it possesses both hydrophilic and lipophilic properties due to the presence of an amine group and a carboxylic acid moiety.
These reactions are essential for understanding the compound's reactivity in biological systems.
Preliminary studies suggest that (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride may exhibit bioactivity related to its structural components. The presence of the ethylamino group suggests potential interactions with neurotransmitter receptors, while the carboxylic acid may influence metabolic pathways.
Research indicates that compounds with similar structural motifs often demonstrate activity against various biological targets, including enzymes and receptors involved in metabolic processes .
The synthesis of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves several steps:
These methods allow for the efficient production of the compound while maintaining its biological integrity.
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has potential applications in:
Interaction studies are crucial for understanding how (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride interacts with biological macromolecules:
Several compounds share structural similarities with (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1. Valine | Branched-chain amino acid | Naturally occurring |
| 2. Leucine | Similar branched structure | Essential amino acid |
| 3. Phenylalanine | Aromatic side chain | Precursor to neurotransmitters |
| 4. L-Carnitine | Contains quaternary ammonium | Involved in fatty acid metabolism |
While these compounds share some structural characteristics, (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities.
(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a hydrochlorinated derivative of a branched-chain amino acid. Its molecular formula is C₁₄H₂₉ClN₂O₃, with a molecular weight of 308.84 g/mol. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemical configuration and functional groups:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1909287-89-3 | |
| Molecular Formula | C₁₄H₂₉ClN₂O₃ | |
| Molecular Weight | 308.84 g/mol | |
| IUPAC Name | (3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride |
The stereochemistry of the 3S position is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity. The hydrochloride salt form improves crystallinity and facilitates handling in synthetic workflows.
The synthesis of chiral amino acid derivatives like this compound has evolved alongside advancements in asymmetric catalysis and green chemistry. Early methods relied on chiral pool synthesis, utilizing naturally occurring amino acids as starting materials. However, the demand for non-proteinogenic analogs necessitated innovative approaches:
Recent developments emphasize enzymatic dynamic kinetic resolution, which combines racemization and selective transformation to achieve high enantiomeric excess. For example, CtNHase (a nitrile hydratase) has been employed in Tris-hydrochloric acid buffer systems to optimize yield and sustainability.
These advancements underscore the compound’s role in driving methodological innovation, particularly in minimizing waste and improving atom economy.
Chiral amino acid derivatives are pivotal in drug discovery due to their ability to interact selectively with biological targets. This compound’s structural features make it a valuable scaffold for several applications:
A 2025 study demonstrated the use of CtNHase in a Tris-hydrochloric acid buffer (200 mM, pH 7.5) to synthesize this compound with 88% yield and >99% enantiomeric excess. This method reduced reliance on hazardous solvents, aligning with green chemistry principles.